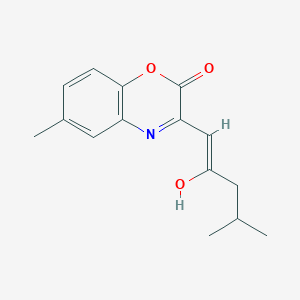![molecular formula C23H25N3O4 B11611630 2-[4-(3,4,5-Trimethoxybenzoyl)piperazin-1-yl]quinoline](/img/structure/B11611630.png)
2-[4-(3,4,5-Trimethoxybenzoyl)piperazin-1-yl]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(3,4,5-Trimethoxybenzoyl)piperazin-1-yl]quinoline is a complex organic compound with the molecular formula C23H25N3O4 and a molecular weight of 407.47 g/mol . This compound is known for its unique structural features, which include a quinoline core and a piperazine ring substituted with a 3,4,5-trimethoxybenzoyl group. It is used primarily in scientific research due to its potential biological activities and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3,4,5-Trimethoxybenzoyl)piperazin-1-yl]quinoline typically involves the following steps:
Formation of the Piperazine Derivative: The piperazine ring is first functionalized with the 3,4,5-trimethoxybenzoyl group.
Coupling with Quinoline: The functionalized piperazine is then coupled with a quinoline derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors for better control, and ensuring high purity and yield through advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(3,4,5-Trimethoxybenzoyl)piperazin-1-yl]quinoline can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline or benzoyl derivatives.
Substitution: Piperazine derivatives with various substituents replacing the benzoyl group.
Aplicaciones Científicas De Investigación
2-[4-(3,4,5-Trimethoxybenzoyl)piperazin-1-yl]quinoline has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-[4-(3,4,5-Trimethoxybenzoyl)piperazin-1-yl]quinoline involves its interaction with specific molecular targets. The compound’s quinoline core can intercalate with DNA, disrupting replication and transcription processes . Additionally, the piperazine ring can interact with various enzymes, potentially inhibiting their activity. The trimethoxybenzoyl group may enhance the compound’s binding affinity to certain proteins, contributing to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-(3,4,5-Trimethoxybenzoyl)-2-piperazinone: Similar in structure but lacks the quinoline core.
4-Piperazin-1-yl-quinoline dihydrochloride: Contains the quinoline and piperazine rings but without the trimethoxybenzoyl group.
1-(2,3,4-Trimethoxybenzyl)piperazine dihydrochloride: Similar piperazine ring but different substituents.
Uniqueness
2-[4-(3,4,5-Trimethoxybenzoyl)piperazin-1-yl]quinoline is unique due to its combination of a quinoline core, a piperazine ring, and a trimethoxybenzoyl group.
Propiedades
Fórmula molecular |
C23H25N3O4 |
|---|---|
Peso molecular |
407.5 g/mol |
Nombre IUPAC |
(4-quinolin-2-ylpiperazin-1-yl)-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C23H25N3O4/c1-28-19-14-17(15-20(29-2)22(19)30-3)23(27)26-12-10-25(11-13-26)21-9-8-16-6-4-5-7-18(16)24-21/h4-9,14-15H,10-13H2,1-3H3 |
Clave InChI |
WKLHIVOOXGVAHH-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C3=NC4=CC=CC=C4C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4,6-Dihydroxy-[1,3,5]triazin-2-ylamino)-benzo[e][1,3]thiazin-4-one](/img/structure/B11611547.png)
![1-[5-ethoxy-1-(4-methoxyphenyl)-2-methyl-1H-indol-3-yl]ethanone](/img/structure/B11611559.png)
![methyl 3-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-methylhydrazinylidene]methyl}-4-hydroxybenzoate](/img/structure/B11611567.png)

![2-[(4E)-4-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B11611578.png)
![4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-bromo-6-ethoxyphenol](/img/structure/B11611587.png)
![2-chloro-7-methyl-3-[3-(4-methylphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoline](/img/structure/B11611592.png)
![ethyl (3aS,4R,9bR)-4-[2-(benzyloxy)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B11611595.png)
![2-[(E)-2-(2-bromo-4-hydroxy-5-methoxyphenyl)vinyl]quinolin-8-ol](/img/structure/B11611599.png)
![6-(4-Methoxyphenyl)-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B11611601.png)
![3-(2,2-dichloroethenyl)-2,2-dimethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]cyclopropanecarboxamide](/img/structure/B11611602.png)
![7-[(2,6-Dichlorophenyl)(pyridin-2-ylamino)methyl]quinolin-8-ol](/img/structure/B11611609.png)
![N-(2-chlorophenyl)-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide](/img/structure/B11611613.png)

